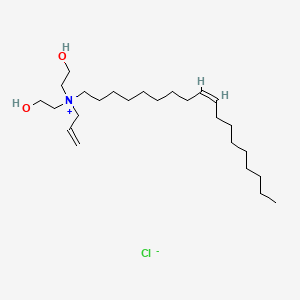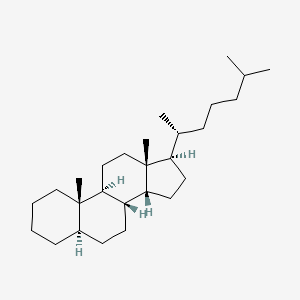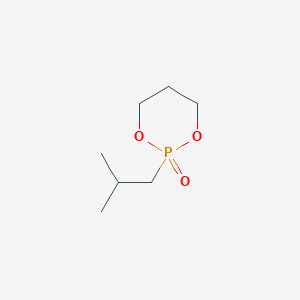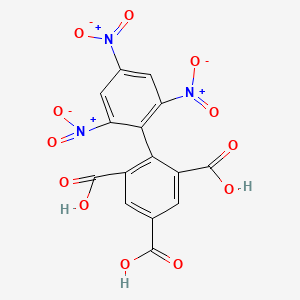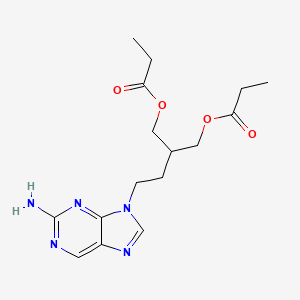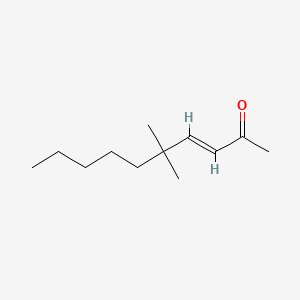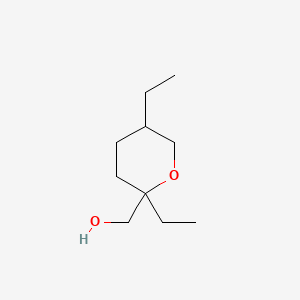
2,5-Diethyltetrahydro-2H-pyran-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyltetrahydro-2H-pyran-2-methanol: is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . This compound belongs to the class of tetrahydropyrans, which are known for their versatile chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methanol typically involves the reaction of diethyl ketone with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyltetrahydro-2H-pyran-2-methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Scientific Research Applications
2,5-Diethyltetrahydro-2H-pyran-2-methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Diethyltetrahydro-2H-pyran-2-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
Tetrahydropyran-2-methanol: Similar structure but lacks the ethyl groups at positions 2 and 5.
2,5-Dimethyltetrahydro-2H-pyran-2-methanol: Similar structure with methyl groups instead of ethyl groups.
2,5-Diethyltetrahydro-2H-pyran-2-ol: Similar structure but with a hydroxyl group at position 2 instead of a methanol group.
Uniqueness: 2,5-Diethyltetrahydro-2H-pyran-2-methanol is unique due to the presence of ethyl groups at positions 2 and 5, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other tetrahydropyran derivatives and contributes to its specific applications in various fields .
Properties
CAS No. |
84642-63-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(2,5-diethyloxan-2-yl)methanol |
InChI |
InChI=1S/C10H20O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
JNABADRJMWPQMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(OC1)(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



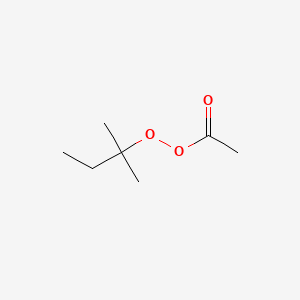
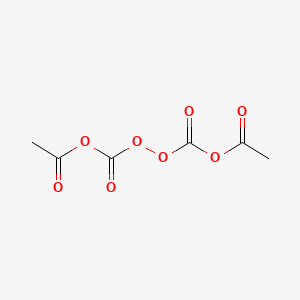


![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
